molecular formula C15H15ClN4O3S B5365207 2-[(4-chlorophenyl)hydrazono]-2-[(4-methylphenyl)sulfonyl]acetohydrazide

2-[(4-chlorophenyl)hydrazono]-2-[(4-methylphenyl)sulfonyl]acetohydrazide

Cat. No. B5365207
M. Wt: 366.8 g/mol
InChI Key: JGLSRMXKAMNDKF-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorophenyl)hydrazono]-2-[(4-methylphenyl)sulfonyl]acetohydrazide, also known as CHMAS, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)hydrazono]-2-[(4-methylphenyl)sulfonyl]acetohydrazide is not yet fully understood. However, studies have suggested that it may act by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress, which can lead to inflammation and cell damage. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in tumor growth and proliferation.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models, as well as inhibit tumor growth and proliferation. Additionally, this compound has been shown to have a protective effect on the liver and kidneys, and may have potential therapeutic applications in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-chlorophenyl)hydrazono]-2-[(4-methylphenyl)sulfonyl]acetohydrazide in lab experiments is its potent anti-inflammatory and antioxidant properties, which make it a useful tool for studying the mechanisms of inflammation and oxidative stress in various disease models. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-[(4-chlorophenyl)hydrazono]-2-[(4-methylphenyl)sulfonyl]acetohydrazide. One potential avenue is the development of new drugs and therapies based on its anti-inflammatory and antitumor properties. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity, as well as its applications in the treatment of various diseases. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound may provide valuable insights into its potential clinical applications.

Synthesis Methods

2-[(4-chlorophenyl)hydrazono]-2-[(4-methylphenyl)sulfonyl]acetohydrazide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzaldehyde and 4-methylbenzenesulfonylhydrazide with acetic anhydride. This reaction results in the formation of this compound, which can be purified using column chromatography and recrystallization techniques.

Scientific Research Applications

2-[(4-chlorophenyl)hydrazono]-2-[(4-methylphenyl)sulfonyl]acetohydrazide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. Several studies have shown that this compound exhibits potent anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for the development of new drugs and therapies.

properties

IUPAC Name

(2Z)-2-[(4-chlorophenyl)hydrazinylidene]-2-(4-methylphenyl)sulfonylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O3S/c1-10-2-8-13(9-3-10)24(22,23)15(14(21)18-17)20-19-12-6-4-11(16)5-7-12/h2-9,19H,17H2,1H3,(H,18,21)/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLSRMXKAMNDKF-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=NNC2=CC=C(C=C2)Cl)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=N\NC2=CC=C(C=C2)Cl)/C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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